molecular formula C20H21N3O3 B11359684 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

Cat. No.: B11359684
M. Wt: 351.4 g/mol
InChI Key: YFIVFVWELDROGU-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a butoxyphenyl group, an oxadiazole ring, and a methylbenzamide moiety, which together contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the butoxyphenyl precursor. One common method involves the reaction of 4-butoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate nitrile oxide to form the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 3-methylbenzoic acid or its derivatives under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted oxadiazole compounds.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological molecules. The butoxyphenyl and methylbenzamide groups contribute to the compound’s overall stability and solubility, affecting its distribution and activity in various environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C20H21N3O3/c1-3-4-12-25-17-10-8-15(9-11-17)18-19(23-26-22-18)21-20(24)16-7-5-6-14(2)13-16/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24)

InChI Key

YFIVFVWELDROGU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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